

Dikar's Efficacy Against Fungicide-Resistant Fungal Strains: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide-resistant fungal strains poses a significant threat to global agriculture and food security. Understanding the performance of historical and combination fungicides against these resistant pathogens is crucial for developing sustainable disease management strategies. This guide provides a comparative analysis of **Dikar**, a since-discontinued fungicide, and its performance against fungicide-resistant fungal strains, supported by available historical data and experimental contexts. **Dikar**'s formulation, a combination of Mancozeb and Dinocap, offered a dual-mode of action approach to fungal disease control.

Product Profile: Dikar

Dikar was a wettable powder fungicide-miticide that combined two active ingredients:

- Mancozeb (72%): A dithiocarbamate fungicide with a multi-site mode of action. It is classified under FRAC (Fungicide Resistance Action Committee) group M3. Its mechanism involves interfering with multiple biochemical processes within fungal cells, making the development of resistance very low.
- Dinocap (4.7%): A dinitrooctylphenyl crotonate fungicide, primarily used for the control of powdery mildew. It is classified under FRAC group 29, with a mode of action that is not fully elucidated but is known to uncouple oxidative phosphorylation.





The U.S. EPA registration for **Dikar** was cancelled on April 11, 1992.

Performance Against Fungicide-Resistant Strains

Due to its discontinuation, contemporary comparative performance data for **Dikar** is unavailable. The analysis of its efficacy against resistant strains relies on the understanding of its active ingredients' modes of action and historical context from the era of its use (pre-1992).

The key to **Dikar**'s strategy against resistance lies in its primary component, Mancozeb. As a multi-site inhibitor, Mancozeb disrupts various enzymatic activities within the fungal cell. This broad-based attack makes it exceedingly difficult for a fungus to develop resistance through a single gene mutation. For this reason, dithiocarbamates like Mancozeb have remained a valuable tool in resistance management, often used in tank-mixes or pre-formulated mixtures with single-site fungicides that are at a higher risk of resistance development.

Dinocap, while having a more specific mode of action, provided a second front of attack, particularly against powdery mildew. During the period of **Dikar**'s use, resistance to fungicides was a growing concern, particularly with the rise of single-site action fungicides like the benzimidazoles.

While specific quantitative data from comparative field trials of **Dikar** against resistant strains from the 1980s is not readily available in digitized records, the principles of fungicide resistance management would suggest that a combination product like **Dikar** would have offered a more robust and sustainable solution compared to single-site fungicides used alone.

Comparison with Alternatives

To provide a modern context, a hypothetical comparison can be drawn between **Dikar**'s components and current fungicide classes used to manage resistant strains.



Fungicide Class	Mode of Action (FRAC Group)	Resistance Risk	Spectrum of Activity	Notes
Dikar (Mancozeb + Dinocap)	M3 + 29	Low (due to Mancozeb)	Broad-spectrum + Powdery Mildew	Discontinued. The multi-site component is key to its anti- resistance properties.
Strobilurins (Qols)	11	High	Broad-spectrum	Prone to rapid resistance development. Often mixed with multi-site fungicides.
Triazoles (DMIs)	3	Medium to High	Broad-spectrum	Resistance is often quantitative (gradual).
SDHIs	7	High	Broad-spectrum	Resistance has emerged in various pathogens.
Phenylamides	4	High	Oomycetes	High risk of resistance, often used in combinations.

Experimental Protocols (Historical Context)

Detailed experimental protocols from the pre-1992 era for a specific product like **Dikar** are not readily available. However, based on general fungicide testing methodologies of the time, the following outlines a likely approach for in vitro and in vivo evaluations.

In Vitro Fungicide Efficacy Testing (1980s methodology)



This protocol would have been used to determine the direct inhibitory effect of fungicides on fungal growth.

- Fungal Isolate Preparation: Cultures of both fungicide-sensitive and suspected resistant strains of a target pathogen (e.g., Venturia inaequalis apple scab) would be grown on a suitable nutrient medium like potato dextrose agar (PDA).
- Fungicide Stock Solution: A stock solution of **Dikar**, as well as its individual components and comparative fungicides, would be prepared in a suitable solvent (e.g., sterile distilled water or acetone).
- Amended Media Preparation: A series of agar plates would be prepared with varying concentrations of the test fungicide. The fungicide stock solution would be added to the molten agar before pouring the plates.
- Inoculation: A small plug of the fungal mycelium from the edge of an actively growing culture would be placed in the center of each fungicide-amended plate.
- Incubation: The plates would be incubated at a controlled temperature (e.g., 20-25°C) in the dark.
- Data Collection: The diameter of the fungal colony would be measured at regular intervals.
 The percentage of growth inhibition would be calculated relative to a control plate with no fungicide.
- EC50 Determination: The effective concentration that inhibits 50% of the fungal growth (EC50) would be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration. A significant increase in the EC50 value for a particular strain would indicate resistance.

In Vivo Fungicide Efficacy Testing (Greenhouse/Field - 1980s methodology)

This protocol would assess the protective and curative activity of the fungicide on host plants.

• Plant Material: Healthy, susceptible host plants (e.g., apple seedlings for apple scab) would be grown under controlled greenhouse conditions.



- Fungicide Application: Plants would be sprayed with a solution of **Dikar** and other test fungicides at recommended field rates. A set of plants would be left unsprayed as a control.
- Inoculation:
 - Protective Assay: A few days after fungicide application, plants would be inoculated with a spore suspension of the target pathogen (both sensitive and resistant strains).
 - Curative Assay: Plants would first be inoculated with the pathogen and then, after a set incubation period, sprayed with the fungicide.
- Incubation: The inoculated plants would be kept in a high-humidity environment for a period sufficient for infection to occur.
- Disease Assessment: After a further incubation period, the plants would be assessed for disease severity. This could be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.
- Data Analysis: The percentage of disease control would be calculated for each fungicide treatment relative to the untreated control.

Visualizing Methodologies

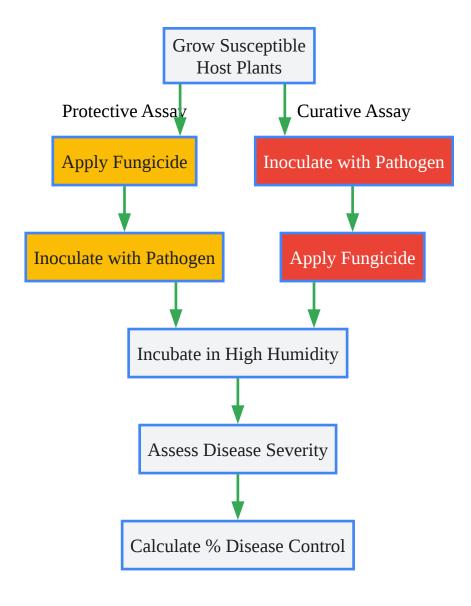
The following diagrams illustrate the logical flow of the described experimental protocols.



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Caption: In Vitro Fungicide Efficacy Testing Workflow.



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Caption: In Vivo Fungicide Efficacy Testing Workflow.

Conclusion

While specific performance data for the discontinued fungicide **Dikar** against resistant strains is scarce, an analysis of its active ingredients provides valuable insights. The presence of Mancozeb, a multi-site inhibitor, would have conferred a significant advantage in managing fungicide resistance. This historical perspective underscores the enduring principle of using multiple modes of action in fungicide applications to ensure long-term efficacy and







sustainability in crop protection. Modern disease management strategies continue to rely on this foundational concept, often incorporating multi-site fungicides in rotation or combination with newer, single-site chemistries.

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